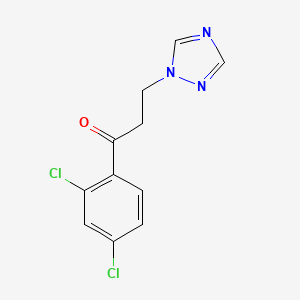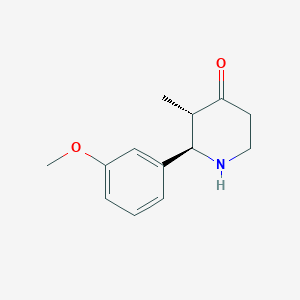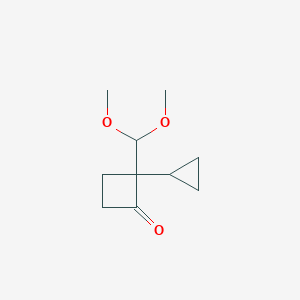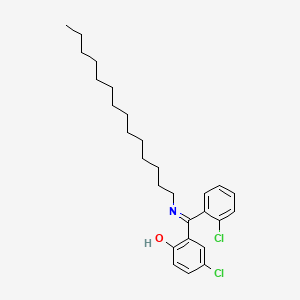
1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a butyl group, a phenylsulfanyl group, and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a butyl-substituted cyclobutanone, in the presence of a phenylsulfanyl and trimethylsilyl reagent. The reaction conditions typically include:
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Catalyst: A Lewis acid such as titanium tetrachloride (TiCl4) or boron trifluoride etherate (BF3·OEt2)
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylsulfanyl group can be reduced to a thiol.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) or other fluoride sources to remove the trimethylsilyl group.
Major Products
Oxidation: Formation of 1-butyl-3-(phenylsulfanyl)cyclobutanone.
Reduction: Formation of 1-butyl-3-(phenylthio)cyclobutan-1-ol.
Substitution: Formation of 1-butyl-3-(phenylsulfanyl)cyclobutan-1-ol with a different substituent replacing the trimethylsilyl group.
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Potential use as a probe or ligand in biochemical studies due to its ability to interact with specific biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and polymers with enhanced properties.
Wirkmechanismus
The mechanism of action of 1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can engage in π-π interactions with aromatic residues in proteins, while the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxyl group can form hydrogen bonds with target molecules, contributing to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butyl-3-(phenylsulfanyl)cyclobutan-1-ol: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
1-Butyl-3-(trimethylsilyl)cyclobutan-1-ol: Lacks the phenylsulfanyl group, affecting its biological activity and interactions.
3-(Phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol: Lacks the butyl group, altering its physical and chemical properties.
Uniqueness
1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol is unique due to the presence of all three substituents on the cyclobutane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
86573-84-4 |
|---|---|
Molekularformel |
C17H28OSSi |
Molekulargewicht |
308.6 g/mol |
IUPAC-Name |
1-butyl-3-phenylsulfanyl-3-trimethylsilylcyclobutan-1-ol |
InChI |
InChI=1S/C17H28OSSi/c1-5-6-12-16(18)13-17(14-16,20(2,3)4)19-15-10-8-7-9-11-15/h7-11,18H,5-6,12-14H2,1-4H3 |
InChI-Schlüssel |
CRWVWXYUZFMCBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(CC(C1)([Si](C)(C)C)SC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl-](/img/structure/B14415274.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14415286.png)




![1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14415325.png)

![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)



